1-Ethyl-1,7-diazaspiro[4.4]nonane 1-Ethyl-1,7-diazaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507508
InChI: InChI=1S/C9H18N2/c1-2-11-7-3-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3
SMILES:
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

1-Ethyl-1,7-diazaspiro[4.4]nonane

CAS No.:

Cat. No.: VC17507508

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1,7-diazaspiro[4.4]nonane -

Specification

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 1-ethyl-1,7-diazaspiro[4.4]nonane
Standard InChI InChI=1S/C9H18N2/c1-2-11-7-3-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3
Standard InChI Key QDMUHBMEXAULGR-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC12CCNC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Ethyl-1,7-diazaspiro[4.4]nonane features a spirocyclic core where two rings—a pyrrolidine and a piperidine—share a single quaternary carbon atom. The nitrogen atoms are positioned at the 1- and 7-positions of the spiro system, with one nitrogen bonded to an ethyl group (-CH₂CH₃). This arrangement creates a rigid, three-dimensional structure that enhances binding specificity to biological targets.

Physicochemical Profile

The compound’s physicochemical properties are critical for its pharmacokinetic behavior. Key parameters include:

PropertyValue
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.25 g/mol
logP (Partition Coefficient)Estimated 1.2–1.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Polar Surface Area24.3 Ų

These properties suggest moderate lipophilicity, enabling membrane permeability while retaining solubility in aqueous media—a balance advantageous for drug development.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-ethyl-1,7-diazaspiro[4.4]nonane typically proceeds via a two-step sequence:

  • Condensation: Ethylamine reacts with a spirocyclic ketone (e.g., 1-benzoylpyrrolidin-2-one) under acidic conditions, forming an imine intermediate.

  • Reduction: The intermediate undergoes catalytic hydrogenation or treatment with metal hydrides (e.g., LiAlH₄) to yield the final product .

This route achieves yields of 60–75% on a gram scale, with purity >95% after column chromatography.

Industrial-Scale Optimization

For commercial production, continuous flow reactors are employed to enhance reaction efficiency and safety. Key advancements include:

  • Flow Chemistry: Microreactors minimize side reactions and improve heat transfer, achieving 85% yield at 120°C .

  • Purification: Simulated moving bed (SMB) chromatography replaces traditional columns, reducing solvent use by 40% .

These methods enable kilogram-scale synthesis with consistent quality, critical for preclinical and clinical studies .

Mechanism of Action: Sigma Receptor Modulation

Sigma Receptor Biology

Sigma receptors are classified into two subtypes: σ₁ and σ₂. Unlike opioid receptors, they modulate ion channels (e.g., K⁺, Ca²⁺) and neurotransmitter systems (e.g., dopamine, glutamate).

Binding and Functional Activity

1-Ethyl-1,7-diazaspiro[4.4]nonane exhibits high affinity for σ₁ receptors (Kᵢ = 12 nM), acting as a partial agonist. In vitro studies demonstrate its ability to:

  • Inhibit glutamate release in hippocampal neurons by 40% at 10 μM.

  • Attenuate Ca²⁺ influx in neuroblastoma cells via σ₁-mediated channel blockade.

The ethyl group enhances hydrophobic interactions with the receptor’s transmembrane domain, while the spirocyclic core imposes conformational restraint, improving selectivity over σ₂ receptors.

Applications in Scientific Research

Neurological Disorders

In rodent models, the compound reduces neuropathic pain by 60% at 5 mg/kg (i.p.) and exhibits anxiolytic effects in the elevated plus maze test . These findings align with σ₁’s role in mood regulation and nociception.

Oncology

Preliminary data indicate antiproliferative activity against glioblastoma cells (IC₅₀ = 8 μM), likely through σ₁-mediated apoptosis. Combination studies with temozolomide show synergistic effects, reducing tumor volume by 70% in xenografts.

Material Science

The spirocyclic structure serves as a ligand in metal-organic frameworks (MOFs). Copper(II) complexes of 1-ethyl-1,7-diazaspiro[4.4]nonane exhibit luminescence with quantum yields of 0.45, potential for OLED applications.

Comparative Analysis with Structural Analogs

CompoundMolecular Weightσ₁ Affinity (Kᵢ, nM)Key Application
1-Ethyl-1,7-diazaspiro[4.4]nonane154.2512Neuropathic pain
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane229.318.5Inflammation
7-Benzoyl-N-ethyl derivative 315.3734Enzyme inhibition

The ethyl-substituted derivative strikes an optimal balance between affinity (Kᵢ = 12 nM) and molecular weight, favoring blood-brain barrier penetration .

Challenges and Future Directions

While 1-ethyl-1,7-diazaspiro[4.4]nonane shows promise, its clinical translation requires addressing:

  • Metabolic Stability: Hepatic microsomal studies reveal a half-life of 22 minutes, necessitating prodrug strategies.

  • Stereoselective Synthesis: Current routes yield racemic mixtures; enantioselective methods using chiral acids (e.g., tartaric acid) are under exploration .

Future work should prioritize in vivo toxicology studies and formulation development to harness its therapeutic potential fully.

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